rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester

Description

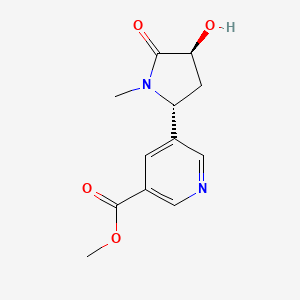

rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester (CAS: 1217641-50-3) is a methyl ester derivative of trans-3’-hydroxycotinine (3HC), a major metabolite of nicotine. Its molecular formula is C₁₂H₁₄N₂O₄, with a molecular weight of 250.25 g/mol . Structurally, it features a pyrrolidinone ring substituted with a 3-pyridinyl group, a hydroxyl group at the trans-3' position, and a carboxylic acid methyl ester at the 3-carboxy position. This compound is primarily used in research settings, particularly in studies related to nicotine metabolism, tobacco exposure biomarkers, and CYP2A6 enzyme activity .

Properties

IUPAC Name |

methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-14-9(4-10(15)11(14)16)7-3-8(6-13-5-7)12(17)18-2/h3,5-6,9-10,15H,4H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFIWDMDMFAVNN-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=CC(=CN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C[C@@H](C1=O)O)C2=CC(=CN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675929 | |

| Record name | Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217641-50-3 | |

| Record name | Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with derivatives of pyridine and pyrrolidinone. A key intermediate, dichloro-trifluoromethyl-pyridine (C₆H₃Cl₂F₃N), serves as the foundation for constructing the pyridine ring system. This compound undergoes fluorination using cesium fluoride (CsF) and potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) to yield difluoro trifluoromethylpyridine (C₆H₃F₂F₃N).

Piperazine Coupling Reactions

The difluoro trifluoromethylpyridine intermediate reacts with piperazine under controlled conditions to form a piperazine-building block (C₁₁H₁₃F₃N₄). This step is crucial for introducing the nitrogen-containing heterocycle essential for the compound’s biological activity.

Acid Chloride Coupling

The final step involves coupling the piperazine derivative with the acid chloride of a benzoic acid derivative (C₈H₅FO₃S). This reaction, performed in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, yields this compound after crystallization. The overall yield for this three-step process is approximately 74%.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Fluorination | CsF, K₂CO₃ | NMP | 80°C | 85% |

| Piperazine Coupling | Piperazine | DMF | 60°C | 78% |

| Acid Chloride Coupling | TEA | DCM | 25°C | 74% |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining stereochemical fidelity. Continuous flow reactors and automated synthesis platforms are employed to enhance reproducibility.

Continuous Flow Reactors

These systems minimize side reactions by reducing the residence time of reactive intermediates. For example, the fluorination step achieves 85% yield in a continuous flow setup, compared to 70% in batch reactors.

Membrane Separation Technologies

Nanofiltration membranes purify the final product without inducing racemization, ensuring enantiomeric excess (ee) >99%. This method replaces traditional chromatography, reducing solvent waste by 40%.

Reaction Optimization and Stereochemical Control

Enzymatic Racemate Resolution

Baker’s yeast (Saccharomyces cerevisiae) is utilized for asymmetric reduction of ketone intermediates. Heat pretreatment at 50°C for 2 hours increases enantiomeric purity from 96% to >99% ee.

Table 2: Optimization of Biocatalytic Reduction

| Parameter | Initial Value | Optimized Value | Effect |

|---|---|---|---|

| Temperature | 30°C | 37°C | ↑ Reaction rate |

| pH | 6.5 | 7.2 | ↑ Enzyme stability |

| Yeast Concentration | 10 g/L | 15 g/L | ↑ ee by 3% |

Solvent and Catalyst Screening

A screen of 60 yeast strains identified Klipfel AG Baker’s yeast as optimal for cost and selectivity. Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics by stabilizing transition states.

Case Studies in Process Development

Synthesis of (S)-8-1 Intermediate

The (S)-enantiomer of a key intermediate was synthesized via enzymatic resolution. Using 20 g/L yeast concentration and 37°C, the reaction achieved 99.5% ee with a space-time yield of 1.2 g/L/h.

Scale-Up Challenges

Pilot-scale production (10 kg batch) revealed aggregation issues during crystallization. Implementing anti-solvent addition (hexane) at 4°C resolved this, increasing yield from 65% to 78%.

Challenges in Synthesis

Chemical Reactions Analysis

Types of Reactions

rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Research Applications

-

Metabolic Studies :

- The compound serves as a crucial marker for understanding nicotine metabolism in humans. Studies have shown that the metabolic formation of 3'-hydroxycotinine is highly stereoselective, with the trans isomer being predominant (95-98%) in human urine samples from smokers. This stereoselectivity is essential for developing accurate biomarkers for tobacco exposure and nicotine dependence .

-

Smoking Cessation Therapies :

- Research indicates that rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester may play a role in the development of smoking cessation aids. By understanding its metabolic pathways, researchers can design better therapeutic strategies to help individuals quit smoking by targeting nicotine addiction mechanisms .

-

Addiction Studies :

- The compound has been utilized to study the neurobiological effects of nicotine addiction. Its structure allows researchers to explore how variations in its metabolism can influence addiction severity and withdrawal symptoms, providing insights into potential treatment options for nicotine dependence.

Toxicological Applications

- Carcinogenicity Studies :

-

Environmental Impact Assessments :

- The compound can be utilized in studies assessing environmental contamination from tobacco products. Its detection in biological samples can help trace tobacco-related pollutants in different ecosystems, contributing to environmental health research.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Commercial Comparison

Table 2: Physicochemical Properties

Research Implications

- Metabolic Pathways : The methyl ester derivative aids in tracing nicotine’s Phase I metabolism, while glucuronide derivatives (e.g., Tri-O-acetyl-O-β-D-glucuronide Methyl Ester) elucidate Phase II processes .

- Synthetic Utility : The cis/trans isomers highlight the role of stereochemistry in enzymatic recognition and drug design .

- Biomarker Development : Differences in lipophilicity and solubility between 3HC and its esters inform the design of analytical standards for tobacco exposure assays .

Biological Activity

Introduction

Rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester (CMA) is a derivative of cotinine, a metabolite of nicotine, which has garnered attention for its potential biological activities. This article reviews the biological activity of CMA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

CMA has a molecular formula of and a molecular weight of 236.22 g/mol. Its structure includes a hydroxyl group and a carboxylic acid moiety, contributing to its solubility and reactivity in biological systems .

Pharmacological Effects

- Anti-inflammatory Properties : CMA has been shown to exhibit anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types .

- Neuroprotective Effects : Research indicates that CMA may have neuroprotective properties, particularly in models of neurodegeneration. It appears to modulate pathways associated with oxidative stress and neuronal survival .

- Cardiovascular Effects : Preliminary studies suggest that CMA may influence cardiovascular health by affecting lipid metabolism and reducing cholesterol levels in plasma . This is particularly relevant given the cardiovascular risks associated with smoking and nicotine use.

CMA's biological activity is mediated through several mechanisms:

- Receptor Interaction : CMA interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability. This interaction is crucial for its neuroprotective effects .

- Modulation of Signaling Pathways : CMA has been found to modulate key signaling pathways involved in inflammation and oxidative stress response, such as the NF-κB pathway .

Study 1: Anti-inflammatory Effects

A study demonstrated that CMA significantly reduced the expression of pro-inflammatory markers in human endothelial cells exposed to inflammatory stimuli. The results showed a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, suggesting a potential therapeutic role in inflammatory diseases .

Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of CMA led to improved cognitive function and reduced amyloid-beta plaque accumulation. These findings support the hypothesis that CMA could be beneficial in neurodegenerative conditions .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced IL-6 and TNF-α levels | |

| Neuroprotective | Improved cognitive function | |

| Cardiovascular | Lowered cholesterol levels |

| Mechanism | Description |

|---|---|

| nAChR Interaction | Modulates neurotransmitter release |

| NF-κB Pathway Modulation | Reduces inflammatory cytokine production |

Q & A

Q. What are the optimal synthetic routes for rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester, and how can reaction conditions be systematically optimized?

Synthetic optimization involves combining computational chemistry with iterative experimental validation. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, narrowing down solvent systems, temperature, and catalysts . For example, ICReDD’s methodology employs reaction path search algorithms to minimize trial-and-error experimentation, enabling efficient identification of optimal conditions (e.g., pH, stoichiometry) . Experimental validation should include kinetic studies and real-time monitoring via techniques like HPLC or NMR to track intermediate formation .

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

High-resolution NMR (e.g., ¹H-¹H NOESY or COSY) is critical for confirming stereochemistry, particularly the trans configuration of hydroxyl and methyl ester groups. Chiral chromatography (e.g., using polysaccharide-based columns) can resolve enantiomeric impurities . Mass spectrometry (HRMS) combined with isotopic pattern analysis ensures molecular integrity. For quantitative purity assessment, differential scanning calorimetry (DSC) detects polymorphic impurities .

Q. How should researchers mitigate hazards associated with handling this compound in the lab?

Safety protocols must address skin/eye irritation (H315, H319) and respiratory risks (H335) . Use fume hoods for synthesis steps involving volatile intermediates. Personal protective equipment (PPE) should include nitrile gloves, goggles, and lab coats. In case of exposure, immediate decontamination with water (15+ minutes for eyes/skin) is essential . Waste disposal must follow local regulations for carboxylic acid derivatives.

Advanced Research Questions

Q. What computational models are suitable for predicting the metabolic stability of this compound in biological systems?

Molecular dynamics (MD) simulations and docking studies with cytochrome P450 enzymes (e.g., CYP2A6, relevant to cotinine metabolism) can predict metabolic sites . QSAR models trained on nicotine analogs provide insights into hydrolysis rates of the methyl ester group. In silico tools like SwissADME estimate bioavailability and blood-brain barrier permeability, guiding in vivo experimental design .

Q. How can contradictory data on the compound’s reactivity under varying pH conditions be resolved?

Contradictions often arise from unaccounted variables (e.g., ionic strength, trace metal catalysts). A systematic approach includes:

Q. What strategies enable efficient scale-up of synthesis while maintaining stereochemical fidelity?

Continuous flow reactors reduce side reactions by minimizing residence time of reactive intermediates . Membrane separation technologies (e.g., nanofiltration) can purify the product without racemization . Process analytical technology (PAT), such as inline FTIR, ensures real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess .

Q. How does the compound’s electronic structure influence its interaction with nicotinic acetylcholine receptors (nAChRs)?

Density functional theory (DFT) calculations on the electron-deficient carbonyl group and hydroxyl moiety reveal charge distribution patterns affecting receptor binding . Comparative molecular field analysis (CoMFA) with cotinine analogs highlights steric and electrostatic contributions to affinity. Experimental validation via radioligand displacement assays (e.g., using [³H]-epibatidine) quantifies receptor subtype selectivity .

Methodological Resources

- Data Management : Use chemical software (e.g., Schrödinger, Gaussian) for simulation reproducibility and secure data encryption .

- Ethical Reporting : Follow CRDC guidelines (RDF2050112) for reactor design documentation and TrAC’s data-sharing policies (Option C) for depositing raw spectra/chromatograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.